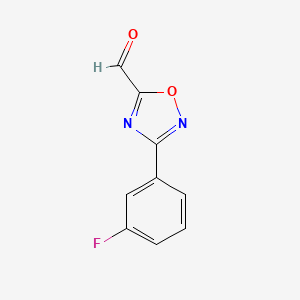

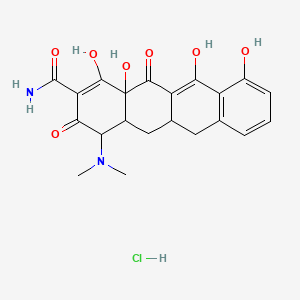

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd ist eine heterocyclische Verbindung, die eine Fluorphenylgruppe enthält, die an einen Oxadiazolring gebunden ist. Diese Verbindung ist im Bereich der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Baustein bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 3-Fluorbenzoylhydrazid mit Bromcyan, gefolgt von Oxidation, um den Oxadiazolring zu bilden . Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Triethylamin.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von 3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Fluorphenylgruppe kann elektrophilen aromatischen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern typischerweise Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid.

Hauptprodukte

Oxidation: 3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbonsäure.

Reduktion: 3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-methanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht hinsichtlich seines Potenzials als antimikrobielles und Antikrebsmittel.

Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.

Industrie: Wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme und Proteine inhibiert, was zu seinen biologischen Wirkungen führt. Zum Beispiel kann es die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, was es zu einem potenziellen Antikrebsmittel macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzohydrazide with cyanogen bromide, followed by oxidation to form the oxadiazole ring . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd

- 3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-carbaldehyd

- 3-(3-Bromphenyl)-1,2,4-oxadiazol-5-carbaldehyd

Einzigartigkeit

3-(3-Fluorphenyl)-1,2,4-oxadiazol-5-carbaldehyd ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Fluoratom kann die Lipophilie, metabolische Stabilität und Fähigkeit der Verbindung zur Bildung von Wasserstoffbrückenbindungen verbessern, was es zu einer wertvollen Verbindung im Wirkstoffdesign macht .

Eigenschaften

Molekularformel |

C9H5FN2O2 |

|---|---|

Molekulargewicht |

192.15 g/mol |

IUPAC-Name |

3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |

InChI-Schlüssel |

BMSRUUDSPGPAAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)